N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide
Description
N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and a piperidine carboxamide group. Compounds containing benzoxazole are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-18-21-16-11-15(3-4-17(16)24-18)20-19(23)22-8-5-13(6-9-22)14-7-10-25-12-14/h3-4,7,10-13H,2,5-6,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQFJYQQSCWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCC(CC3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring through the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoxazole moiety can produce benzoxazole amines .
Scientific Research Applications
N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA or interact with proteins, while the piperidine carboxamide group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-1,3-benzoxazol-5-yl)but-2-enamide: Contains a similar benzoxazole moiety but differs in the aliphatic chain attached to the nitrogen atom.
N-(2-ethyl-1,3-benzoxazol-5-yl)-2-methanesulfonylbenzamide: Features a methanesulfonyl group instead of the thiophene ring.
Uniqueness
N-(2-ethyl-1,3-benzoxazol-5-yl)-4-thiophen-3-ylpiperidine-1-carboxamide is unique due to its combination of a benzoxazole moiety, a thiophene ring, and a piperidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
